molecular formula C27H34O4 B14610461 Bis(4-pentylphenyl) 2-methylbut-2-enedioate CAS No. 57113-51-6

Bis(4-pentylphenyl) 2-methylbut-2-enedioate

Cat. No.: B14610461
CAS No.: 57113-51-6
M. Wt: 422.6 g/mol
InChI Key: VNTGFRCJPDPHIV-UHFFFAOYSA-N
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Description

Bis(4-pentylphenyl) 2-methylbut-2-enedioate is an organic compound with the molecular formula C28H38O4 It is a derivative of 2-methylbut-2-enedioic acid, where the hydrogen atoms are replaced by 4-pentylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-pentylphenyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(4-pentylphenyl) 2-methylbut-2-enedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Bis(4-pentylphenyl) 2-methylbut-2-enedioate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(4-pentylphenyl) 2-methylbut-2-enedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl) 2-methylbut-2-enedioate
  • Bis(4-ethylphenyl) 2-methylbut-2-enedioate
  • Bis(4-propylphenyl) 2-methylbut-2-enedioate

Uniqueness

Bis(4-pentylphenyl) 2-methylbut-2-enedioate is unique due to the presence of the 4-pentylphenyl groups, which impart distinct physicochemical properties such as increased hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57113-51-6

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

bis(4-pentylphenyl) 2-methylbut-2-enedioate

InChI

InChI=1S/C27H34O4/c1-4-6-8-10-22-12-16-24(17-13-22)30-26(28)20-21(3)27(29)31-25-18-14-23(15-19-25)11-9-7-5-2/h12-20H,4-11H2,1-3H3

InChI Key

VNTGFRCJPDPHIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C=C(C)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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